2-fluoro-N-(2-hydroxyphenyl)benzamide
Description
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-fluoro-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17) |
InChI Key |
HBBHURJKQORUGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
2-Fluoro-N-(2-hydroxyphenyl)benzamide serves as a vital building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The fluorine atom can enhance electrophilicity, making it a useful substrate for nucleophilic attacks.
- Coupling Reactions : It can participate in cross-coupling reactions that are essential for constructing intricate molecular architectures.
Biology
The compound is being investigated for its potential as a fluorescent probe due to the benzamide moiety's properties. Its biological applications include:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
- Cellular Studies : The compound's fluorescence properties allow it to be used in cellular imaging and tracking biological processes.
Medicine
In medicinal chemistry, this compound has shown promise as a therapeutic agent:
-
Anti-Cancer Activity : Case studies have documented its effectiveness against various cancer cell lines. For instance, derivatives of this compound have exhibited significant anti-proliferative effects against MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines.
Compound Cell Line IC50 (μM) Selectivity Ratio This compound TBD TBD TBD Compound A MDA-MB-231 1.30 5.5 Compound B MCF-7 3.92 17.5 - Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially mediated by interactions with proteins involved in cell growth regulation.
Study on Anti-Proliferative Activity
A study evaluated the anti-proliferative activity of various benzamide derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for developing new anticancer agents.
Enzyme Inhibition Study
Research has shown that compounds structurally related to benzamides can selectively inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. This selective inhibition highlights the potential for targeted cancer therapies using derivatives of this compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Benzoyl/Aniline) | Molecular Weight | Key Interactions | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 2-F / 2-OH | 245.23* | O–H···O, N–H···O | N/A |
| Fo23 | 2-F / 2,3-F | 263.20 | N–H···O, C–F···π | ~180 |
| Fo24 | 2-F / 2,4-F | 263.20 | N–H···O, C–H···F | N/A |
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | 2-F / 4-OCH₃ | 259.25 | N–H···O (syn) | N/A |
| 5-Chloro-N-[2-fluoro-3-(CF₃)phenyl]-2-OH-benzamide | 5-Cl,2-OH / 2-F,3-CF₃ | 333.67 | O–H···O, C–F···Cl | N/A |
*Calculated using PubChem molecular formula C₁₃H₁₀FNO₂.
Preparation Methods
Reaction Conditions
-
Reagents : 2-Fluorobenzoyl chloride (1.1 eq), 2-hydroxyaniline (1.0 eq), triethylamine (2.0 eq).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : 0–25°C (ice bath to room temperature).
-
Workup : Aqueous extraction, drying, and recrystallization from ethanol/water.
Key Considerations
-
Base Selection : Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
-
Yield : Reported yields range from 70–85%, depending on purity of starting materials.
-
Purity : Recrystallization achieves >95% purity, confirmed via HPLC.
Aqueous-Phase Synthesis Adapted from Alkaline Conditions
A patent describing N-(2-phenylethyl)benzamide synthesis provides insights into adapting aqueous conditions for this compound. By substituting phenethylamine with 2-hydroxyaniline, this method eliminates organic solvents, aligning with green chemistry principles.
Optimized Protocol
-
Reagents : 2-Fluorobenzoic acid (1.2 eq), 2-hydroxyaniline (1.0 eq), NaOH (2.0 eq).
-
Solvent : Water.
-
Procedure :
-
Dissolve NaOH and 2-hydroxyaniline in water.
-
Add 2-fluorobenzoic acid under ice-cooling (≤10°C).
-
Stir at room temperature for 3 hours.
-
Filter and wash the precipitate to neutrality.
-
Advantages
-
Solvent-Free : Avoids toxic organic solvents, reducing environmental impact.
-
Yield : Up to 99% in model reactions, though actual yields for the target compound require validation.
-
Scalability : Simplified workup (filtration instead of extraction) facilitates industrial-scale production.
Palladium-Catalyzed Cross-Coupling for Directed Synthesis
A supported Pd-catalyzed method enables precise construction of the benzamide scaffold. This approach uses 3-fluoroiodobenzene and benzoxazole in a tandem ring-opening/amidation reaction.
Reaction Setup
-
Catalyst : Pd@PS (palladium on polystyrene support, 3 mol%).
-
Reagents : 3-Fluoroiodobenzene (1.0 eq), benzoxazole (1.3 eq), K₂CO₃ (1.5 eq), imidazole (1.0 eq).
-
Solvent : DMF with oxalic acid in a double-vial system.
-
Conditions : 110°C for 12 hours under argon.
Outcomes
-
Mechanism : Pd facilitates C–H activation, followed by nucleophilic attack of the amine on the acyl intermediate.
Comparative Analysis of Preparation Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-(2-hydroxyphenyl)benzamide?
- Methodological Answer : The compound is typically synthesized via amide coupling between 2-fluorobenzoyl chloride and 2-aminophenol under mild conditions. Triethylamine is often used as a base in dichloromethane, with reaction completion monitored by TLC. Post-reaction, the product is purified via recrystallization (e.g., methanol) to achieve yields >60% . Alternative routes include microwave-assisted solvent-free reactions, which reduce purification complexity and improve green chemistry metrics .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, planar amide moieties and dihedral angles between aromatic rings are quantified using SHELX refinement . Complementary techniques include NMR for confirming proton environments (e.g., amide NH at δ ~10 ppm) and FT-IR for identifying carbonyl stretches (~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screening should focus on antimicrobial activity via broth microdilution (MIC assays) and cytotoxicity using MTT assays on cancer cell lines. Structural analogs, such as thiazole-substituted benzamides, show activity against Gram-positive bacteria (MIC ~8 µg/mL) and moderate anticancer effects (IC₅₀ ~50 µM) .
Advanced Research Questions
Q. How can crystallographic disorder in fluorinated benzamides be resolved during refinement?
- Methodological Answer : SHELXL refinement tools are employed to model disorder, particularly in ortho-fluorine substituents. For example, anisotropic displacement parameters (ADPs) and occupancy ratio optimization are used to address overlapping electron density. Data-to-parameter ratios >15:1 and high-resolution datasets (<1 Å) improve reliability .
Q. What strategies mitigate conflicting SAR data in fluorobenzamide derivatives?
- Methodological Answer : Contradictions in structure-activity relationships (SAR) often arise from substituent positioning. Ortho-fluorine enhances hydrogen bonding but may sterically hinder target binding. Computational docking (e.g., AutoDock Vina) paired with in vitro validation (e.g., enzyme inhibition assays) can reconcile discrepancies. For example, 2-fluoro analogs show higher receptor affinity than para-substituted derivatives .
Q. How do solvent-free synthesis conditions impact reaction kinetics and product purity?
- Methodological Answer : Solvent-free microwave-assisted synthesis accelerates reaction rates by reducing activation energy. For example, Fries rearrangements under these conditions achieve >80% conversion in 30 minutes, minimizing side products. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradient) .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Conflicting yields (e.g., 61% vs. 80%) in similar reactions may stem from solvent polarity or base strength. Systematic optimization via DoE (Design of Experiments) is advised.
- Biological Activity Discrepancies : Ortho-fluorine’s dual role as a hydrogen-bond acceptor and steric hindrance agent requires context-specific evaluation. MD simulations can clarify dynamic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
